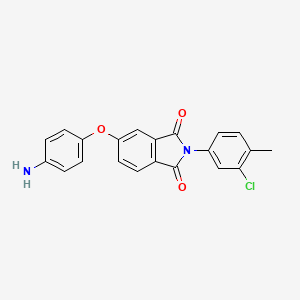![molecular formula C21H22O5 B5130642 2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMN-673 or talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
作用机制
BMN-673 is a potent inhibitor of PARP enzymes, which are essential for repairing damaged DNA. PARP enzymes play a crucial role in repairing single-strand breaks (SSBs) in DNA. Inhibition of PARP enzymes leads to the accumulation of SSBs, which are then converted into double-strand breaks (DSBs) during DNA replication. Cancer cells with defects in DNA repair mechanisms, such as those with mutations in the BRCA1 and BRCA2 genes, are unable to repair DSBs, leading to cell death.
Biochemical and Physiological Effects
BMN-673 has been found to have significant biochemical and physiological effects. In cancer cells, BMN-673 leads to the accumulation of DNA damage, eventually leading to cell death. In normal cells, BMN-673 has been found to have minimal effects on DNA repair mechanisms, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair mechanisms. However, BMN-673 has limitations in lab experiments, such as its high cost and limited availability.
未来方向
There are several future directions for research on BMN-673. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, research is ongoing to investigate the potential applications of BMN-673 in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, BMN-673 is a promising compound with significant potential applications in various fields of scientific research. Its potent inhibition of PARP enzymes makes it an ideal tool for studying DNA repair mechanisms and a promising candidate for cancer therapy. Ongoing research on BMN-673 is expected to lead to the development of more potent PARP inhibitors and the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors.
合成方法
The synthesis of BMN-673 involves the reaction of 2-methoxy-1-naphthaldehyde with butylamine in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with methyl acetoacetate in the presence of a base to form the final product, BMN-673. This synthesis method has been optimized to produce BMN-673 in high yield and purity.
科学研究应用
BMN-673 has shown potential applications in various fields of scientific research. One of the most significant applications is in cancer research, where BMN-673 has been found to be effective in treating cancer cells that have defects in DNA repair mechanisms. BMN-673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage in cancer cells, eventually leading to cell death.
属性
IUPAC Name |
2-butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-4-5-12-21(2)25-19(22)17(20(23)26-21)13-16-15-9-7-6-8-14(15)10-11-18(16)24-3/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESVCEHFMBPXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)
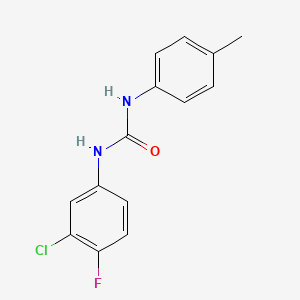
![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)
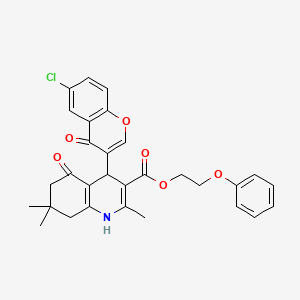
![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
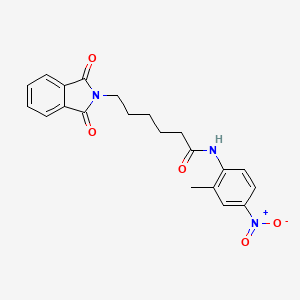
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

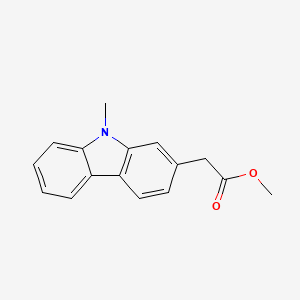
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
